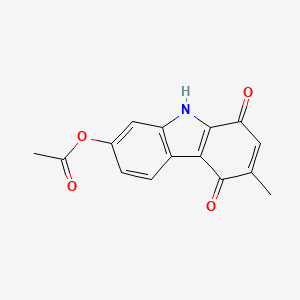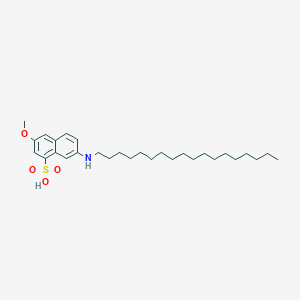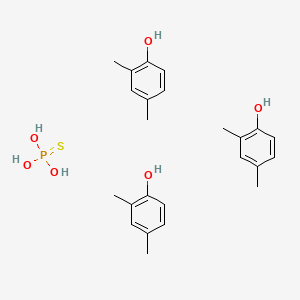
2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane is a chemical compound with the molecular formula C24H33O6PS and a molecular weight of 480.55400 . It is also known by other names such as O,O,O-tri(o,p-dimethylphenyl) phosphorothioate and Phenol,2,4-dimethyl-,phosphorothioate (3:1) . This compound is characterized by the presence of a phenol group substituted with two methyl groups at the 2 and 4 positions, and a phosphorothioate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane typically involves the reaction of 2,4-dimethylphenol with phosphorus oxychloride (POCl3) and thiol compounds under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Brominated or nitrated phenol derivatives.
Applications De Recherche Scientifique
2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane involves its interaction with biological molecules. The compound can inhibit enzyme activity by binding to the active site of enzymes, thereby blocking substrate access. It can also interact with cellular membranes, disrupting membrane integrity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylphenol: Lacks the phosphorothioate group, making it less reactive in certain chemical reactions.
Trihydroxy(sulfanylidene)-lambda5-phosphane: Lacks the phenol group, resulting in different chemical properties and reactivity.
Uniqueness
2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane is unique due to the presence of both the phenol and phosphorothioate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
102962-93-6 |
|---|---|
Formule moléculaire |
C24H33O6PS |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
2,4-dimethylphenol;trihydroxy(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/3C8H10O.H3O3PS/c3*1-6-3-4-8(9)7(2)5-6;1-4(2,3)5/h3*3-5,9H,1-2H3;(H3,1,2,3,5) |
Clé InChI |
UVAFMVJKUFBRFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C.CC1=CC(=C(C=C1)O)C.CC1=CC(=C(C=C1)O)C.OP(=S)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



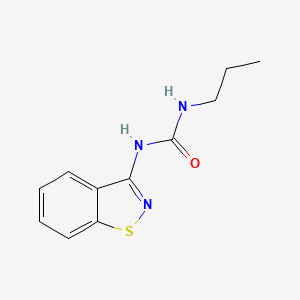

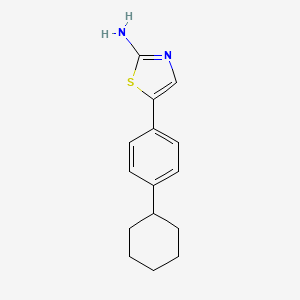
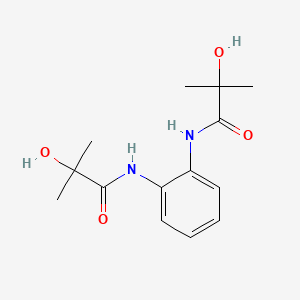
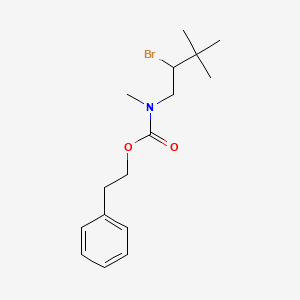
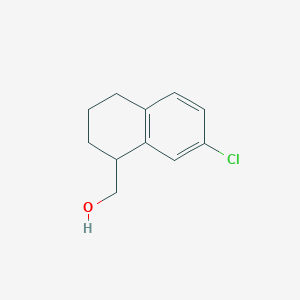




![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
